Boc-d-asp(ochex)-oh

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

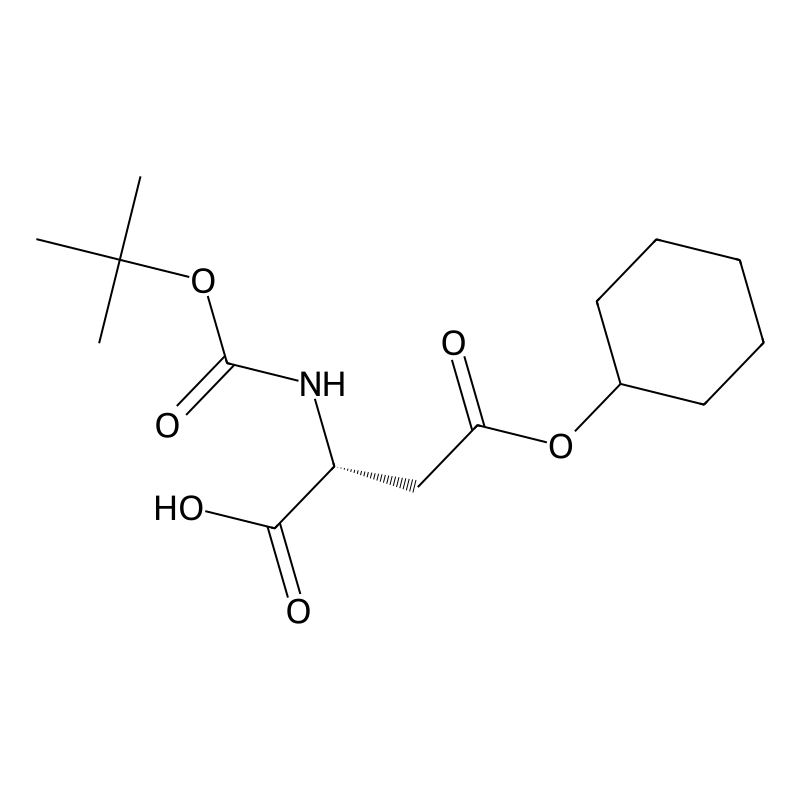

Boc-D-Aspartic Acid (OcHex)-Hydroxyl is a derivative of aspartic acid, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a t-butyloxycarbonyl (Boc) protecting group on the amino group and a cyclohexyl ester on the carboxylic acid group. Its chemical formula is C15H25NO6, with a molecular weight of approximately 315.37 g/mol. This compound is significant in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to minimize side reactions such as aspartimide formation .

Boc-d-Asp(OcHex)-OH itself does not possess a specific mechanism of action. Its primary function is to serve as a precursor for the incorporation of D-Asp into peptides. The specific mechanism of action of the resulting peptides containing D-Asp would depend on the sequence and overall structure of the peptide.

D-Aspartic acid itself is being investigated for its potential role in various biological processes. However, the mechanism of action for these effects is not yet fully understood [].

Peptide Synthesis:

Boc-d-Asp(OcHex)-OH, also known as N-Boc-D-aspartic acid 4-cyclohexyl ester, is a key building block in peptide synthesis. The "Boc" group (tert-butyloxycarbonyl) acts as a protecting group for the amino group (NH2) of the D-aspartic acid, allowing for selective manipulation and coupling with other amino acids during peptide chain assembly. The 4-cyclohexyl ester group serves as a temporary protection for the carboxylic acid (COOH) group, ensuring proper chain formation and preventing unwanted side reactions. After the desired peptide sequence is built, both the Boc and 4-cyclohexyl ester groups can be removed under specific conditions to reveal the final peptide structure. This controlled approach is crucial for the efficient and precise synthesis of complex peptides with various functionalities [, ].

Asymmetric Catalysis:

Boc-d-Asp(OcHex)-OH can be utilized as a chiral ligand in asymmetric catalysis, a field concerned with creating molecules with a specific handedness. The D-configuration of the aspartic acid provides a chiral environment, influencing the reaction pathway and favoring the formation of one enantiomer (mirror image) over another. This property makes Boc-d-Asp(OcHex)-OH a valuable tool for the synthesis of enantiomerically pure compounds, which are essential in various applications, including pharmaceuticals and agrochemicals [, ].

- Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the free amine to participate in further reactions.

- Esterification: The hydroxyl group can react with alcohols to form esters, which can be useful for creating more complex molecules.

- Peptide Bond Formation: The free carboxylic acid group can react with amines to form peptide bonds, making it a valuable building block in peptide synthesis.

These reactions highlight its versatility as a reagent in organic chemistry and biochemistry .

The synthesis of Boc-D-Aspartic Acid (OcHex)-Hydroxyl typically involves several key steps:

- Protection of Aspartic Acid: The amino group of aspartic acid is protected using t-butyloxycarbonyl chloride.

- Formation of the Cyclohexyl Ester: The carboxylic acid group is reacted with cyclohexanol in the presence of an activating agent like dicyclohexylcarbodiimide (DCC) to form the ester.

- Purification: The product is purified through techniques such as crystallization or chromatography to obtain high-purity Boc-D-Aspartic Acid (OcHex)-Hydroxyl.

These methods are standard in organic synthesis and can be adapted based on specific laboratory conditions .

Boc-D-Aspartic Acid (OcHex)-Hydroxyl has several applications:

- Peptide Synthesis: It serves as a crucial building block in solid-phase peptide synthesis due to its stability and ability to minimize side reactions.

- Pharmaceutical Development: Its derivatives may be explored for potential therapeutic agents targeting neurological disorders, given the role of aspartic acid in neurotransmission.

- Bioconjugation: It can be used in bioconjugation strategies for labeling peptides or proteins with various functional groups or tags .

Several compounds share structural similarities with Boc-D-Aspartic Acid (OcHex)-Hydroxyl, each possessing unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Boc-D-Aspartic Acid | Amino Acid | Commonly used in peptide synthesis |

| Boc-L-Aspartic Acid | Amino Acid | Enantiomer of D-aspartic acid |

| Boc-D-Glutamic Acid | Amino Acid | Contains an additional methylene group |

| t-Butyloxycarbonyl-Lysine | Amino Acid | Used for protecting amine groups during synthesis |

| t-Butyloxycarbonyl-Phenylalanine | Amino Acid | Affects aromatic interactions |

Boc-D-Aspartic Acid (OcHex)-Hydroxyl stands out due to its cyclohexyl ester functionality, which influences its solubility and reactivity compared to other derivatives . This unique structure allows it to play a specialized role in peptide synthesis while minimizing unwanted side reactions, making it a valuable tool for chemists and biochemists alike.

Boc-D-Asp(OcHex)-OH is systematically named (2R)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid. Its molecular formula is C₁₅H₂₅NO₆, with a molecular weight of 315.36 g/mol. The compound belongs to the class of N-protected amino acid derivatives, featuring two orthogonal protective groups:

- Boc (tert-butoxycarbonyl) on the α-amino group

- Cyclohexyl ester (OcHex) on the β-carboxylic acid side chain.

Table 1: Key Identifiers of Boc-D-Asp(OcHex)-OH

Structural Features and Stereochemical Configuration

The molecule’s architecture ensures both reactivity control and stereochemical integrity:

- D-Aspartic Acid Backbone: The (2R) configuration at the α-carbon distinguishes it from the L-enantiomer, a critical feature for synthesizing D-peptides with biological activity.

- Boc Group: The tert-butoxycarbonyl moiety provides acid-labile α-amino protection, enabling selective deprotection during SPPS cycles.

- Cyclohexyl Ester: The bulky cyclohexyl group on the β-carboxyl minimizes aspartimide formation by sterically hindering intramolecular cyclization.

The stereochemical rigidity of the cyclohexyl ring further stabilizes the ester linkage, reducing hydrolysis during prolonged synthesis. Conformational analysis reveals that the β-ester adopts a chair configuration, optimizing steric shielding of the adjacent carbonyl group.

Historical Development in Peptide Synthesis

The compound’s design reflects key advancements in SPPS methodology:

- 1960s: Introduction of Boc chemistry by Merrifield enabled iterative deprotection/coupling cycles using trifluoroacetic acid (TFA).

- 1980s: Recognition of aspartimide formation as a major side reaction in aspartic acid-containing peptides drove the adoption of bulky esters like cyclohexyl.

- 1990s: Commercial availability of Boc-D-Asp(OcHex)-OH standardized its use in synthesizing challenging sequences, such as those with multiple aspartic acid residues.

The cyclohexyl ester emerged as a superior alternative to benzyl-based protections, which required harsh cleavage conditions (e.g., hydrogen fluoride) incompatible with acid-sensitive peptides. Modern Boc-based SPPS protocols leverage this compound’s stability under TFA treatment (50% v/v in dichloromethane) while maintaining compatibility with Merrifield resins.

Boc Protection Strategies for Aspartic Acid Derivatives

The tert-butoxycarbonyl protecting group represents one of the most widely utilized amino protection strategies in peptide synthesis, particularly for aspartic acid derivatives [10] [13]. The Boc group provides exceptional stability under nucleophilic and basic conditions while remaining readily cleavable under acidic conditions [13] [14]. For N-tert-butoxycarbonyl-D-aspartic acid cyclohexyl ester, the Boc protection strategy involves the reaction of D-aspartic acid with di-tert-butyl dicarbonate under basic conditions [15].

The installation of the Boc protecting group typically employs sodium hydroxide as the base in aqueous conditions, or alternatively, 4-dimethylaminopyridine in acetonitrile solution [13]. The mechanism involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butoxide and carbon dioxide [15]. This process results in the formation of a stable carbamate linkage that effectively masks the nucleophilic character of the amino group [46].

| Protection Method | Base Used | Solvent System | Temperature | Reaction Time |

|---|---|---|---|---|

| Aqueous Method | Sodium Hydroxide | Water/Tetrahydrofuran | 0°C to ambient | 2-4 hours |

| Acetonitrile Method | 4-Dimethylaminopyridine | Acetonitrile | 40°C | 3-6 hours |

| Solvent-Free Method | Potassium Carbonate | Neat conditions | Ambient | 12-24 hours |

The Boc protecting group demonstrates remarkable selectivity for primary amines over secondary amines, making it particularly valuable for aspartic acid derivatives where selective protection is crucial [14] [15]. The stability of the Boc group under various synthetic conditions allows for subsequent chemical transformations without premature deprotection, which is essential for the successful synthesis of N-tert-butoxycarbonyl-D-aspartic acid cyclohexyl ester [13].

Deprotection of the Boc group is typically achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [13] [14]. The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to yield a tert-butyl cation, which undergoes elimination to form isobutylene and carbon dioxide [15]. This deprotection strategy is particularly advantageous as it occurs under mild acidic conditions without affecting other protecting groups commonly used in peptide synthesis [16].

Cyclohexyl Esterification Techniques

The formation of cyclohexyl esters in aspartic acid derivatives represents a critical synthetic transformation that requires careful consideration of reaction conditions and mechanisms [20] [23]. Cyclohexyl esterification of the beta-carboxylic acid group in aspartic acid serves as both a protecting group strategy and a means to modulate the physicochemical properties of the resulting compound [17] [18].

The most common approach for cyclohexyl esterification involves the direct coupling of cyclohexanol with the carboxylic acid functionality using various coupling reagents [27]. Dicyclohexylcarbodiimide in combination with 4-dimethylaminopyridine has proven particularly effective for this transformation . The reaction proceeds through the formation of an O-acylisourea intermediate, which is subsequently attacked by cyclohexanol to form the desired ester bond [27].

| Coupling Reagent | Additive | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | 4-Dimethylaminopyridine | Dichloromethane | 0°C to ambient | 85-95% |

| N,N'-Diisopropylcarbodiimide | 1-Hydroxybenzotriazole | Dimethylformamide | Ambient | 80-90% |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | N-Hydroxysuccinimide | Acetonitrile | Ambient | 75-85% |

Alternative esterification methodologies include the Fischer esterification approach, where the carboxylic acid is treated with cyclohexanol in the presence of an acid catalyst [20]. This method typically requires elevated temperatures and extended reaction times but offers the advantage of using readily available starting materials [21]. The equilibrium nature of Fischer esterification necessitates the removal of water to drive the reaction to completion [21].

The cyclohexyl ester group provides several synthetic advantages over other ester protecting groups . The increased steric bulk of the cyclohexyl moiety significantly reduces the propensity for aspartimide formation, a common side reaction in aspartic acid-containing peptides [48] [51]. Additionally, the cyclohexyl ester demonstrates enhanced stability under basic conditions compared to smaller alkyl esters, making it particularly suitable for solid-phase peptide synthesis protocols .

Advanced esterification techniques include the use of reactive intermediates such as acid chlorides or mixed anhydrides [30]. These methods typically provide higher yields and shorter reaction times but require more stringent anhydrous conditions [30]. The choice of esterification method often depends on the specific synthetic context and the presence of other sensitive functional groups in the molecule [27].

Solid-Phase vs. Solution-Phase Synthesis Methodologies

The synthesis of N-tert-butoxycarbonyl-D-aspartic acid cyclohexyl ester can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages and limitations [24] [26]. Solid-phase synthesis, pioneered by Robert Bruce Merrifield, involves the covalent attachment of the growing peptide chain to an insoluble polymeric support [25] [26].

In solid-phase peptide synthesis, the concept involves retaining proven solution-phase chemistry while adding a covalent attachment step that links the nascent peptide chain to a solid support [26]. The anchored peptide is then extended through a series of addition cycles involving deprotection, coupling, and washing steps [24]. For N-tert-butoxycarbonyl-D-aspartic acid cyclohexyl ester synthesis, the solid support facilitates easy removal of excess reagents and byproducts through simple filtration and washing procedures [26].

| Synthesis Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Reagent Equivalents | 2-5 fold excess | Stoichiometric to slight excess |

| Purification Method | Filtration and washing | Chromatography and crystallization |

| Reaction Monitoring | Limited analytical options | Full spectroscopic monitoring |

| Scalability | Limited by final cleavage | Highly scalable |

| Automation Potential | Fully automated | Semi-automated |

Solution-phase synthesis relies heavily on efficient coupling reagents to facilitate peptide bond formation between amino acids [27]. This methodology allows for complete characterization of intermediates and provides greater flexibility in reaction conditions [30]. For the synthesis of N-tert-butoxycarbonyl-D-aspartic acid cyclohexyl ester, solution-phase methods enable precise control over stereochemistry and reaction parameters [27].

The Boc/benzyl protection scheme commonly employed in solution-phase synthesis utilizes tert-butoxycarbonyl groups for temporary amino protection and benzyl-based groups for more permanent side-chain protection [10] [11]. While not truly orthogonal, this system proves practically useful because Boc groups are removed under moderate acidic conditions while benzyl groups require stronger acidic conditions for cleavage [11].

Automated peptide synthesis systems have revolutionized the field by standardizing deprotection, coupling, and washing steps into precise, repeatable cycles [28]. These systems eliminate variability across synthesis runs and enable parallel processing for high-throughput applications [28]. Modern automated synthesizers can operate continuously without supervision once properly configured, significantly reducing manual labor requirements [28].

Recent advances in solid-phase methodology include the development of wash-free synthesis protocols that eliminate solvent-intensive washing steps during amino acid addition cycles [29]. These innovations represent a significant improvement in process efficiency while maintaining product quality and achieving substantial waste reduction [29].

Purification and Characterization of Synthetic Intermediates

The purification and characterization of N-tert-butoxycarbonyl-D-aspartic acid cyclohexyl ester and its synthetic intermediates requires sophisticated analytical techniques and purification methodologies [31] [32]. High-performance liquid chromatography has proven extremely versatile for the isolation and purification of peptides and amino acid derivatives varying widely in their complexity [31] [33].

Reversed-phase high-performance liquid chromatography represents the gold standard for peptide purification, utilizing hydrophobic stationary phases to separate compounds based on their hydrophobicity [32] [34]. The typical solvent system employs water as the aqueous phase and acetonitrile as the organic phase, with trifluoroacetic acid serving as an ion-pairing reagent to improve peak shape and retention characteristics [32].

| Purification Method | Column Type | Mobile Phase | Detection | Typical Purity |

|---|---|---|---|---|

| Reversed-Phase High-Performance Liquid Chromatography | C18 Silica | Water/Acetonitrile + 0.1% Trifluoroacetic Acid | Ultraviolet at 214 nm | >95% |

| Ion-Exchange Chromatography | Strong Cation Exchange | Ammonium Acetate Gradient | Ultraviolet at 280 nm | 90-95% |

| Size-Exclusion Chromatography | Gel Filtration | Phosphate Buffer | Ultraviolet at 220 nm | 85-90% |

The purification process development typically begins with analytical-scale optimization using the same packing material as the preparative column [32]. A shallow gradient of 1-4% organic solvent per minute over a 20-minute timespan with a flow rate of 1.0 milliliter per minute provides optimal resolution for most peptide separations [32]. The retention time and void volume measurements allow for calculation of the capacity factor, which guides scale-up to preparative conditions [32].

Characterization of synthetic intermediates relies heavily on nuclear magnetic resonance spectroscopy and mass spectrometry [35] [38]. Nuclear magnetic resonance provides comprehensive structural information including amino acid composition, connectivity, and conformational preferences [35]. For N-tert-butoxycarbonyl-D-aspartic acid cyclohexyl ester, proton nuclear magnetic resonance can confirm the presence of characteristic signals for the Boc group at 1.2-1.4 parts per million and cyclohexyl protons in the appropriate chemical shift ranges .

Mass spectrometry serves as a reliable identity test and provides accurate molecular weight determination [38]. Electrospray ionization mass spectrometry is particularly suitable for amino acid derivatives, typically providing molecular ion peaks with high sensitivity and accuracy . The combination of nuclear magnetic resonance and mass spectrometry data enables unambiguous structural confirmation of the target compound [38].

Amino acid analysis represents another critical characterization technique, particularly for confirming the stereochemical integrity of the D-aspartic acid moiety [36]. This analysis involves complete hydrolysis of the compound followed by chromatographic separation and quantification of the constituent amino acids [36]. Ion-exchange chromatography coupled with ninhydrin detection provides accurate determination of amino acid composition and enantiomeric purity [36].

Challenges in Stereochemical Control and Racemization

Stereochemical control during the synthesis of N-tert-butoxycarbonyl-D-aspartic acid cyclohexyl ester presents significant challenges that must be carefully addressed to maintain the integrity of the D-configuration [39] [44]. Racemization represents one of the most serious concerns in amino acid chemistry, particularly during peptide bond formation and protecting group manipulations [44] [47].

The racemization mechanism in amino acid derivatives involves two primary pathways: direct enolization at the alpha-carbon and cyclization through oxazole ring intermediates [44]. Direct racemization occurs when the alpha-hydrogen is abstracted by base, leading to the formation of a planar enolate intermediate that can be protonated from either face [44]. The oxazole mechanism involves intramolecular cyclization between the carboxyl group and the nitrogen, followed by ring opening that results in loss of stereochemical information [44].

| Factor Affecting Racemization | High Risk Conditions | Low Risk Conditions |

|---|---|---|

| Base Strength | Strong bases (Sodium Hydroxide) | Weak bases (Diisopropylethylamine) |

| Temperature | Elevated temperatures (>60°C) | Ambient temperature (<25°C) |

| Reaction Time | Extended exposure (>24 hours) | Minimal exposure (<2 hours) |

| Solvent System | Protic solvents | Aprotic solvents |

| Coupling Reagent | Carbodiimides alone | Carbodiimides with additives |

The choice of coupling reagents significantly influences the extent of racemization during peptide bond formation [47]. Traditional carbodiimide-based coupling systems can promote racemization through the formation of reactive intermediates that facilitate enolization [44]. The addition of racemization-suppressing additives such as 1-hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole significantly reduces this unwanted side reaction [27] [47].

Modern racemization-free coupling reagents have been developed specifically to address these stereochemical challenges [47]. These reagents include specialized activating agents that minimize the formation of racemization-prone intermediates while maintaining high coupling efficiency [47]. Examples include various phosphonium and uronium salts that provide rapid activation without promoting enolization [47].

The aspartic acid residue presents unique challenges due to its propensity for aspartimide formation, a side reaction that inherently involves racemization [48] [51]. Aspartimide formation occurs through cyclization between the backbone amide nitrogen and the beta-carboxyl side chain, resulting in a cyclic intermediate that rapidly equilibrates between stereoisomers [48] [49]. The cyclohexyl ester protection strategy employed in N-tert-butoxycarbonyl-D-aspartic acid cyclohexyl ester significantly reduces this risk through increased steric hindrance [51].

Prevention strategies for racemization include careful optimization of reaction conditions, including temperature control, minimal reaction times, and the use of appropriate bases [44] [46]. The selection of protecting groups also plays a crucial role, with bulkier groups generally providing better stereochemical protection [46]. Monitoring of reactions through analytical techniques such as high-performance liquid chromatography with chiral detection enables real-time assessment of stereochemical integrity [39].

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-d-aspartic acid 4-cyclohexyl ester represents a critical building block in modern solid-phase peptide synthesis, particularly in Boc chemistry protocols. This protected amino acid derivative serves multiple essential functions in peptide chain assembly, offering enhanced stability and reduced side reaction formation compared to conventional protecting group strategies [1] .

The compound integrates seamlessly into established SPPS workflows, where it functions as a protected d-amino acid derivative during stepwise peptide chain elongation. In Boc chemistry solid-phase peptide synthesis, the tert-butoxycarbonyl group provides temporary protection of the alpha-amino functionality, while the cyclohexyl ester protects the beta-carboxylic acid group of the aspartic acid side chain [3] [4]. This dual protection strategy enables selective deprotection sequences essential for successful peptide synthesis.

The incorporation of Boc-d-aspartic acid 4-cyclohexyl ester into SPPS protocols demonstrates particular advantages in Kaiser oxime resin-based synthesis methodologies. Research has shown that this compound facilitates the synthesis of complex peptide structures, including artificial proteins designed through de novo approaches and cyclic peptides formed via solid-phase cyclization-cleavage mechanisms [1]. The oxime resin system provides unique benefits for peptide synthesis, particularly for sequences requiring specialized cleavage conditions or those designed for subsequent fragment condensation reactions.

Studies utilizing this compound in SPPS have demonstrated its effectiveness in constructing challenging peptide sequences, including those containing multiple d-amino acid residues. The compound's compatibility with automated peptide synthesizers makes it particularly valuable for large-scale peptide production, where consistent coupling efficiency and minimal side reaction formation are paramount [5] [6].

The cyclohexyl ester protecting group exhibits exceptional stability under the acidic deprotection conditions used in Boc chemistry, specifically during trifluoroacetic acid treatment for Boc group removal. This stability ensures that the side chain protection remains intact throughout the synthesis cycle, preventing premature deprotection that could lead to unwanted side reactions or peptide aggregation [7] [8].

Suppression of Aspartimide Formation Mechanisms

The cyclohexyl ester protecting group in Boc-d-aspartic acid 4-cyclohexyl ester provides superior protection against aspartimide formation, one of the most problematic side reactions in peptide synthesis. Aspartimide formation occurs through intramolecular cyclization of aspartic acid residues, leading to peptide backbone rearrangement and the formation of unwanted isomeric products [9] [10].

Research has demonstrated that cyclohexyl ester protection significantly reduces aspartimide formation compared to benzyl ester protection. In comparative studies using model tetrapeptides, the cyclohexyl ester protected aspartic acid showed only 0.3% aspartimide formation under diisopropylethylamine treatment over 24 hours, representing a 170-fold reduction compared to benzyl-protected analogs [8]. This dramatic improvement in side reaction suppression makes the cyclohexyl ester an invaluable tool for synthesizing aspartimide-prone sequences.

The mechanism of aspartimide suppression involves steric hindrance provided by the bulky cyclohexyl group, which prevents the formation of the five-membered succinimide ring through nucleophilic attack of the peptide backbone nitrogen on the activated side chain carboxyl group. The cyclohexyl ester's increased steric bulk effectively blocks the approach angle required for cyclization, maintaining peptide backbone integrity throughout synthesis and subsequent handling [10] [11].

Under acidic cleavage conditions, the cyclohexyl ester demonstrates remarkable stability compared to other protecting groups. Studies in hydrogen fluoride-anisole systems showed that cyclohexyl-protected peptides exhibited rate constants for aspartimide formation approximately three times slower than benzyl-protected analogs [8]. This enhanced stability extends to concentrated hydrogen fluoride conditions, where the cyclohexyl ester maintains its protective effects even under harsh cleavage conditions.

The aspartimide suppression capability of the cyclohexyl ester proves particularly valuable in synthesizing peptides containing aspartic acid-glycine motifs, which are especially prone to rearrangement reactions. The compound enables successful synthesis of previously challenging sequences, including those found in bioactive peptides and protein fragments that were previously inaccessible due to extensive aspartimide formation [12] [13].

Macrocyclic Peptide Synthesis and Cyclization Strategies

Boc-d-aspartic acid 4-cyclohexyl ester plays a crucial role in macrocyclic peptide synthesis, particularly in cyclization strategies that involve the aspartic acid side chain as a reactive center. The compound's unique protecting group profile enables sophisticated cyclization approaches that would be difficult or impossible with conventional protecting group strategies [14] [15].

In head-to-side-chain cyclization reactions, the compound serves as a precursor for oxime bond formation, click chemistry reactions, and other bioorthogonal cyclization methods. The cyclohexyl ester can be selectively removed under conditions that preserve other protecting groups, enabling site-specific activation of the aspartic acid side chain for subsequent cyclization reactions [14] [15]. This selectivity is particularly valuable in complex cyclization strategies where multiple reactive centers must be activated in a specific sequence.

The compound has found extensive application in the synthesis of stapled peptides, where side-chain-to-side-chain cyclization creates constrained peptide structures with enhanced stability and bioactivity. Research has demonstrated that the cyclohexyl ester protecting group remains stable during the cyclization conditions typically employed in peptide stapling, including ruthenium-catalyzed ring-closing metathesis reactions [16] [17].

Macrocyclic peptide libraries incorporating Boc-d-aspartic acid 4-cyclohexyl ester have been successfully synthesized using solid-phase approaches combined with solution-phase cyclization. The compound's compatibility with diverse cyclization chemistries, including copper-catalyzed azide-alkyne cycloaddition and thiol-ene reactions, expands the accessible chemical space for macrocyclic peptide discovery [14] [18].

The use of d-amino acids in macrocyclic peptides provides additional advantages, including enhanced proteolytic stability and altered pharmacokinetic properties. Boc-d-aspartic acid 4-cyclohexyl ester enables the incorporation of these beneficial d-amino acid modifications while maintaining synthetic accessibility through established SPPS protocols [19] [20].

Recent developments in chemoenzymatic cyclization have also utilized this compound as a substrate for enzymatic macrocyclization reactions. The compound's structure is compatible with several cyclization enzymes, enabling the synthesis of naturally occurring cyclic peptide scaffolds with high regio- and stereoselectivity [18] [21].

Bioconjugation and Site-Specific Modifications

The applications of Boc-d-aspartic acid 4-cyclohexyl ester extend beyond traditional peptide synthesis into the realm of bioconjugation and site-specific protein modifications. The compound serves as a valuable building block for creating peptide conjugates with enhanced biological properties and expanded functional capabilities [22] [23].

In site-specific bioconjugation strategies, the compound enables the introduction of reactive handles at predetermined positions within peptide sequences. Following selective deprotection of the cyclohexyl ester, the exposed carboxylic acid can be activated for coupling with various bioconjugation partners, including fluorophores, drugs, and polymer chains [22] [24]. This approach provides precise control over conjugation site and stoichiometry, crucial factors in developing functional bioconjugates.

The compound has been successfully employed in the synthesis of antibody-drug conjugates, where site-specific attachment of cytotoxic payloads is essential for therapeutic efficacy and safety. The d-amino acid configuration provides additional benefits, including reduced immunogenicity and enhanced metabolic stability compared to natural l-amino acid analogs [23] [25].

Research has demonstrated the utility of this compound in developing fluorescently labeled peptides for biological imaging applications. The cyclohexyl ester protecting group remains stable during fluorophore attachment reactions, preventing unwanted side reactions that could compromise peptide integrity or fluorescent properties [22] [26]. The resulting conjugates exhibit improved photostability and reduced background fluorescence compared to randomly labeled analogs.

The compound has also found application in the development of peptide-polymer conjugates for drug delivery applications. The site-specific nature of the conjugation enables precise control over polymer attachment, resulting in conjugates with predictable pharmacokinetic properties and reduced heterogeneity [24] [27]. These advantages are particularly important in therapeutic applications where reproducible drug behavior is essential.

Advanced bioconjugation strategies utilizing this compound include the development of reversible protein modifications and stimuli-responsive bioconjugates. The compound can be incorporated into peptide sequences designed for controlled release applications, where environmental triggers such as pH or enzymatic activity initiate payload release [28] [29].

Applications in Proteomic Research and Isotopic Labeling

Boc-d-aspartic acid 4-cyclohexyl ester serves important roles in proteomic research applications, particularly in quantitative mass spectrometry studies that require isotopically labeled reference standards. The compound can be synthesized with stable isotope incorporation, creating labeled peptides essential for accurate protein quantification [30] [31].

In stable isotope labeling by amino acids in cell culture (SILAC) approaches, the compound enables the incorporation of heavy isotopes at specific positions within peptide sequences. The d-amino acid configuration provides additional mass spectral advantages, including altered fragmentation patterns that can enhance peptide identification and quantification accuracy [31] [32]. These benefits are particularly valuable in complex proteomic samples where peptide overlap and interference can compromise quantitative accuracy.

The compound has been utilized in the development of isotope-coded affinity tag (ICAT) reagents specifically designed for aspartic acid-containing peptides. While traditional ICAT approaches target cysteine residues, specialized reagents incorporating this compound enable the selective labeling of aspartate-containing peptides, expanding the coverage of quantitative proteomic analyses [32] [33].

Research applications have demonstrated the compound's utility in developing reference peptide standards for targeted proteomics approaches. These standards, incorporating the compound with defined isotopic labeling patterns, enable absolute quantification of target proteins in biological samples [26] [34]. The enhanced stability provided by the d-amino acid configuration ensures consistent performance across multiple analytical runs.

The compound has also found application in cross-linking mass spectrometry studies, where it serves as a component of specialized cross-linking reagents designed to probe protein-protein interactions. The cyclohexyl ester protecting group enables selective activation of cross-linking functionality, providing spatial and temporal control over cross-linking reactions [33] [29].

Advanced proteomic applications include the use of this compound in developing peptide arrays for high-throughput protein interaction studies. The compound's synthetic accessibility and protecting group stability make it valuable for creating complex peptide libraries used in proteome-wide interaction mapping [32] [34].

| Table 1: Protecting Group Stability and Performance Comparison | |||||

|---|---|---|---|---|---|

| Protecting Group | Acid Stability | Base Stability | Aspartimide Formation Risk | Removal Conditions | SPPS Compatibility |

| Cyclohexyl (OcHex) | High | Moderate | Low (< 2%) | HF cleavage | Excellent |

| Benzyl (OBzl) | Moderate | Low | High (15%) | Hydrogenolysis/HF | Good |

| tert-Butyl (OtBu) | Low | High | Moderate | TFA cleavage | Excellent |

| 2,4-Dimethyl-3-pentyl | High | Very High | Very Low | HF cleavage | Excellent |

| Table 2: Aspartimide Formation Prevention Strategies | ||||

|---|---|---|---|---|

| Strategy | Effectiveness | Implementation | Compatibility | Cost Impact |

| Cyclohexyl ester protection | High (170-fold reduction) | Direct substitution | Both Boc/Fmoc | Low |

| Addition of organic acids to piperidine | High (virtual elimination) | 0.1 M acid addition | Fmoc SPPS | Very Low |

| Bulky acyclic protecting groups | Very High | Custom synthesis | Both systems | Moderate |

| Modified deprotection conditions | Moderate | Protocol modification | Both systems | Very Low |

| Auxiliary protecting groups | High | Additional chemistry | Sequence dependent | High |

| Table 3: Macrocyclization Strategies and Applications | ||||

|---|---|---|---|---|

| Cyclization Type | Common Methods | Advantages | Applications | Typical Ring Size |

| Head-to-tail | NCL, lactam formation, RCM | Natural peptide backbone | Drug development | 6-20 residues |

| Head-to-sidechain | Oxime formation, Click chemistry | Flexible positioning | Protein mimetics | Variable |

| Sidechain-to-tail | Thioester ligation | Selective modification | Bioconjugation | Variable |

| Sidechain-to-sidechain | Disulfide bonds, stapling | Structural stabilization | Structural biology | 2-8 residues |

| Table 4: Bioconjugation Methods and Site-Specificity | ||||

|---|---|---|---|---|

| Bioconjugation Method | Site Specificity | Reaction Conditions | Applications | Advantages |

| N-terminal modification | High | Mild (pH 7-8) | Fluorescent labeling | Unique reactivity |

| Cysteine-based conjugation | High | Mild (pH 6-8) | Drug conjugation | Stable linkage |

| Lysine modification | Low-Moderate | Mild-Basic | PEGylation | Natural abundance |

| Unnatural amino acid incorporation | Very High | Bioorthogonal | Click chemistry | Complete selectivity |

| Enzymatic conjugation | High | Physiological | Antibody conjugation | Mild conditions |

| Table 5: Isotopic Labeling Applications in Proteomics | ||||

|---|---|---|---|---|

| Labeling Method | Isotopes Used | Multiplexing Capability | Primary Application | Quantification Accuracy |

| SILAC | 13C, 15N, 2H | 2-3 conditions | Cell culture studies | High |

| ICAT | 2H, 13C | 2 conditions | Cysteine-containing proteins | High |

| iTRAQ/TMT | 13C, 15N | 6-18 conditions | Complex sample analysis | Very High |

| Stable isotope peptides | 13C, 15N, 2H | 2 conditions | Reference standards | Excellent |

| Metabolic labeling | 13C, 15N | 2-3 conditions | Organism-wide studies | High |